

An In-depth Technical Guide to the Toxicological Profile of 4-Valerylphenol

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Compound of Interest

Compound Name: 4-Valerylphenol

Cat. No.: B1679879

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Authored by: A Senior Application Scientist Abstract

4-Valerylphenol, also known as 4-hydroxyvalerophenone, is a phenolic compound with a growing presence in various industrial applications. As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This guide provides a comprehensive analysis of the known and predicted toxicological properties of **4-Valerylphenol**. Due to the limited direct toxicological data on this specific compound, this paper employs a weight-of-evidence approach, leveraging data from structurally related alkylphenols to construct a robust and scientifically grounded toxicological profile. This document delves into the physicochemical characteristics, toxicokinetics, and various toxicological endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Furthermore, it outlines key experimental protocols for the toxicological evaluation of **4-Valerylphenol** and presents visual representations of metabolic pathways and experimental workflows to enhance understanding.

Introduction

Phenolic compounds are a broad class of chemicals characterized by a hydroxyl group attached to an aromatic ring. Their utility spans numerous sectors, from the synthesis of

polymers and resins to intermediates in the pharmaceutical and fragrance industries.

4-Valerylphenol, a member of the alkylphenol family, is distinguished by a valeryl group at the para position of the phenol ring. While its specific applications are still emerging, its structural similarity to other commercially significant alkylphenols, such as 4-ethylphenol and 4-nonylphenol, suggests its potential use as an intermediate in chemical synthesis.

The imperative for a detailed toxicological assessment of **4-Valerylphenol** stems from the well-documented adverse health effects of other alkylphenols, which include endocrine disruption and various organ-specific toxicities. This guide is structured to provide a logical progression from the fundamental chemical properties of **4-Valerylphenol** to its complex interactions with biological systems. By integrating data from surrogate molecules, we can anticipate potential hazards and design targeted studies to fill existing data gaps, thereby ensuring a proactive approach to the safe handling and application of this compound.

Physicochemical Properties

The toxicological behavior of a chemical is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) within a biological system.

Properties of 4-Valerylphenol

Direct experimental data on all physicochemical properties of **4-Valerylphenol** are not readily available. The table below summarizes the known and estimated values.

Property	Value	Source
Chemical Name	4-Valerylphenol	-
Synonyms	4'-Hydroxyvalerophenone, p- Valerylphenol, 4- Pantanoylphenol	[1]
CAS Number	2589-71-1	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Physical State	White to light beige powder/crystal	[1]
Melting Point	62-65 °C	[1]
Boiling Point	182-183 °C at 3 mmHg	[1]
Water Solubility	Estimated to be low	-
logP (Octanol-Water Partition Coefficient)	Estimated to be in the range of 2.5 - 3.5	-
pKa	8.13 ± 0.15 (Predicted)	[1]

Note: Water solubility and logP are estimated based on the properties of structurally similar compounds.

Properties of Structurally Similar Compounds (Surrogates)

To better predict the behavior of **4-Valerylphenol**, it is useful to examine the properties of other 4-alkylphenols. The length of the alkyl chain significantly influences properties like water solubility and lipophilicity (logP).

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Water Solubility (g/L)	logP
4-Ethylphenol	C ₈ H ₁₀ O	122.16	40-42	218-219	4.9 (25 °C)	2.58
4-Propylphenol	C ₉ H ₁₂ O	136.19	22	232	1.28 (25 °C)	3.20
4-Pentylphenol	C ₁₁ H ₁₆ O	164.24	23-25	342	0.09999 (25 °C)	-

Sources: [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#) [\[6\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#) [\[10\]](#) [\[11\]](#) [\[12\]](#) [\[13\]](#)

The increasing alkyl chain length from ethyl to pentyl corresponds to a decrease in water solubility and an increase in lipophilicity. Based on this trend, **4-Valerylphenol**, with its five-carbon valeryl group, is expected to have low water solubility and a logP value that supports its potential for bioaccumulation.

Toxicokinetics: The Journey of 4-Valerylphenol in the Body

Toxicokinetics describes the processes of absorption, distribution, metabolism, and excretion of a xenobiotic. Understanding these processes is crucial for predicting target organ toxicity and for extrapolating data from animal studies to humans. Direct studies on **4-Valerylphenol** are lacking; therefore, the following sections are based on the known toxicokinetics of other alkylphenols.

Absorption

Alkylphenols can be absorbed through oral, dermal, and inhalation routes.

- Oral: Due to their moderate lipophilicity, alkylphenols are generally well-absorbed from the gastrointestinal tract.
- Dermal: Dermal absorption is also a significant route of exposure, particularly in occupational settings. The rate of absorption is influenced by the integrity of the skin and the formulation of the product containing the chemical.
- Inhalation: While less studied, inhalation of alkylphenol vapors or aerosols can lead to systemic absorption.

Distribution

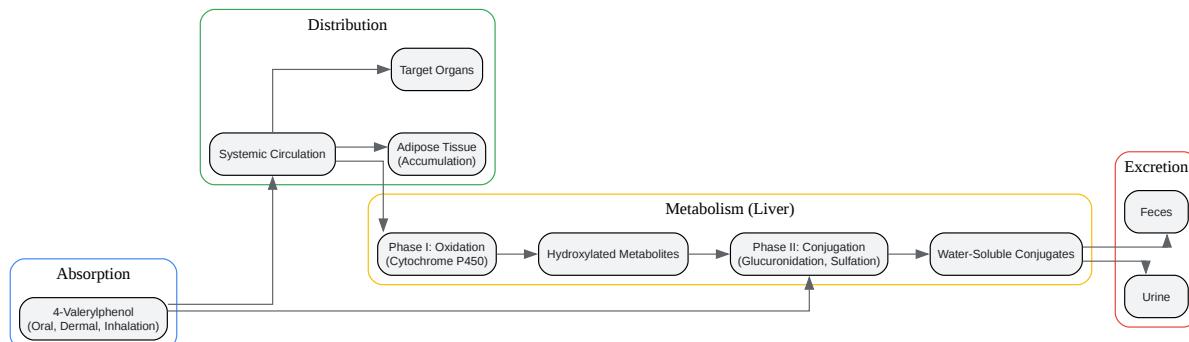
Once absorbed, alkylphenols are distributed throughout the body via the bloodstream. Their lipophilic nature facilitates their distribution to and accumulation in fatty tissues. They can also cross the blood-brain and placental barriers.

Metabolism

The metabolism of alkylphenols primarily occurs in the liver and involves two main phases:

- Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, typically through oxidation reactions mediated by cytochrome P450 (CYP) enzymes. For 4-alkylphenols, metabolism can involve hydroxylation of the alkyl chain. Specifically, 4-ethylphenol methylenehydroxylase has been shown to hydroxylate the methylene group adjacent to the benzene ring in various 4-alkylphenols.[\[14\]](#)
- Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion.

The probable metabolic pathway of **4-Valerylphenol** is illustrated in the diagram below.



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*Probable Metabolic Pathway of **4-Valerylphenol**.*

Excretion

The water-soluble conjugates formed during Phase II metabolism are primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion. The rate of excretion depends on the efficiency of the metabolic and elimination pathways.

Toxicological Endpoints

This section details the potential adverse effects of **4-Valerylphenol** on various biological systems, based on data from related alkylphenols.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single or short-term exposure to a substance. For phenolic compounds, acute toxicity can manifest as skin and eye irritation,

respiratory tract irritation, and systemic effects. High doses can lead to central nervous system depression and cardiovascular effects.

Sub-chronic and Chronic Toxicity

Repeated or long-term exposure to alkylphenols can lead to a range of adverse health effects. The primary target organs are often the liver and kidneys. Hepatotoxicity and nephrotoxicity have been observed in animal studies with various alkylphenols.[\[15\]](#)

Genotoxicity and Carcinogenicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). While some phenolic compounds have shown genotoxic potential, the data for many alkylphenols are mixed. The carcinogenic potential of **4-Valerylphenol** is unknown. Some related compounds, like 4-tert-pentylphenol, are considered questionable carcinogens with experimental neoplastic data.[\[9\]](#)[\[16\]](#)

Reproductive and Developmental Toxicity

A significant concern with many alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs). They can mimic the action of estrogen, leading to adverse effects on the reproductive system and development.[\[15\]](#) Effects observed in animal studies with other alkylphenols include altered reproductive organ weights, impaired fertility, and developmental abnormalities in offspring.

Mechanisms of Toxicity

The toxicity of **4-Valerylphenol** is likely mediated through several mechanisms, similar to other phenolic compounds:

- **Oxidative Stress:** Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the antioxidant defense systems of cells, resulting in oxidative damage to lipids, proteins, and DNA.
- **Endocrine Disruption:** As mentioned previously, the structural similarity of alkylphenols to estrogen allows them to bind to estrogen receptors, leading to a cascade of downstream effects that can disrupt normal hormonal signaling.

- Membrane Disruption: The lipophilic nature of alkylphenols allows them to intercalate into cell membranes, altering their fluidity and function. This can lead to impaired ion transport and cell signaling.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of **4-Valerylphenol** would involve a battery of in vitro and in vivo assays. The following are key experimental protocols that should be considered.

In Vitro Assays

- Cytotoxicity Assays:
 - Cell Culture: Culture relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in appropriate media.
 - Treatment: Expose cells to a range of concentrations of **4-Valerylphenol** for a defined period (e.g., 24, 48, 72 hours).
 - Viability Assessment: Measure cell viability using assays such as MTT, MTS, or neutral red uptake.
 - Data Analysis: Determine the IC50 (concentration that inhibits 50% of cell growth).
- Genotoxicity Assays:
 - Ames Test (Bacterial Reverse Mutation Assay):
 - Expose different strains of *Salmonella typhimurium* (with and without metabolic activation) to **4-Valerylphenol**.
 - Count the number of revertant colonies to assess mutagenicity.
 - In Vitro Micronucleus Test:
 - Treat mammalian cells (e.g., CHO, V79) with **4-Valerylphenol**.

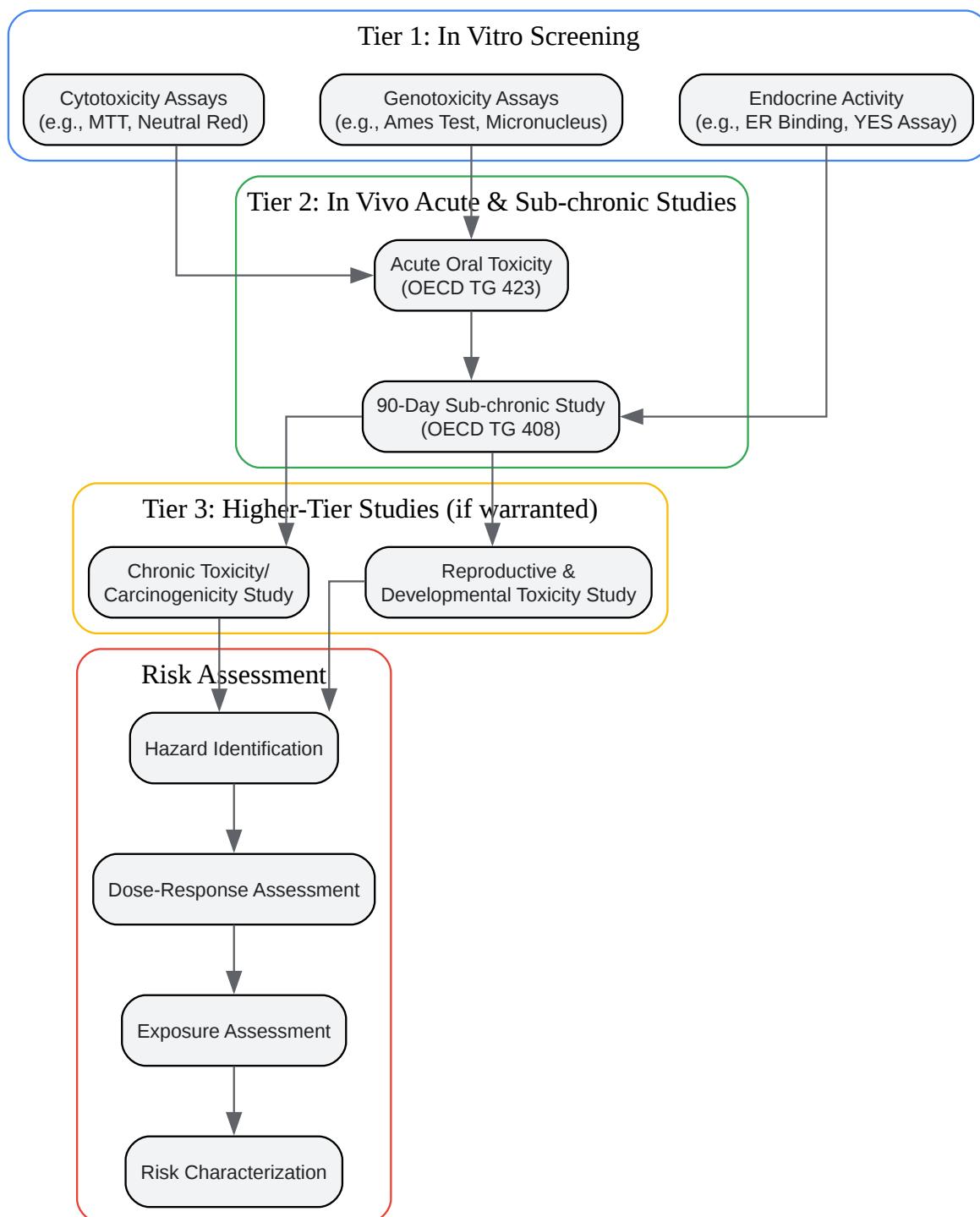
- Score the frequency of micronuclei, an indicator of chromosomal damage.
- Endocrine Disruption Assays:
 - Estrogen Receptor Binding Assay:
 - Use a competitive binding assay with radiolabeled estradiol to determine the affinity of **4-Valerylphenol** for the estrogen receptor.
 - Yeast Estrogen Screen (YES) Assay:
 - Utilize a genetically modified yeast strain that expresses the human estrogen receptor and a reporter gene (e.g., lacZ).
 - Measure the reporter gene activity in the presence of **4-Valerylphenol** to assess its estrogenic activity.

In Vivo Assays (Rodent Models)

- Acute Oral Toxicity (OECD TG 423):
 - Animal Selection: Use a small number of animals (e.g., rats or mice) of a single sex.
 - Dosing: Administer a single oral dose of **4-Valerylphenol** at one of the defined starting dose levels.
 - Observation: Observe animals for signs of toxicity and mortality for up to 14 days.
 - Endpoint: Determine the acute toxic class or an estimate of the LD50.
- 90-Day Sub-chronic Oral Toxicity Study (OECD TG 408):
 - Animal Groups: Use groups of rodents (e.g., 10 males and 10 females per group) and administer **4-Valerylphenol** daily via gavage or in the diet at three or more dose levels for 90 days.
 - Observations: Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

- Pathology: Conduct a full necropsy and histopathological examination of organs and tissues.
- Endpoint: Determine the No-Observed-Adverse-Effect Level (NOAEL).

The following diagram illustrates a general workflow for a comprehensive toxicological assessment.

[Click to download full resolution via product page](#)*General Workflow for Toxicological Assessment.*

Conclusion

The toxicological profile of **4-Valerylphenol**, as constructed through an analysis of its physicochemical properties and data from structurally related alkylphenols, suggests several areas for further investigation. Its predicted low water solubility and moderate lipophilicity indicate a potential for bioaccumulation. The primary toxicological concerns, extrapolated from surrogate compounds, include potential hepatotoxicity, nephrotoxicity, and endocrine-disrupting effects.

A definitive assessment of the safety of **4-Valerylphenol** requires empirical data from a comprehensive suite of toxicological studies. The experimental protocols outlined in this guide provide a roadmap for such an evaluation. By employing a tiered approach, starting with in vitro screening and progressing to in vivo studies as needed, a robust and scientifically sound toxicological profile can be established. This will enable informed risk assessment and ensure the safe development and application of **4-Valerylphenol** in its intended industrial uses.

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